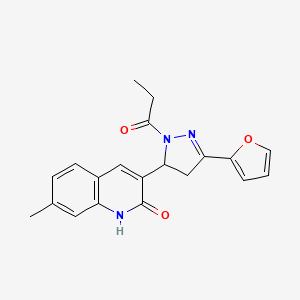

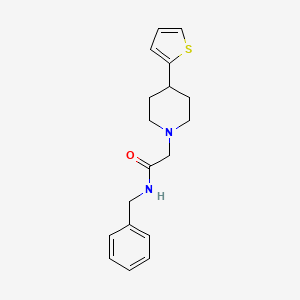

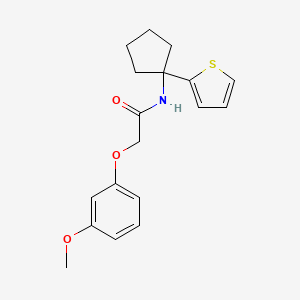

![molecular formula C15H8N2O3 B2486569 1H-クロメノ[2,3-b][1,6]ナフチリジン-1,11(2H)-ジオン CAS No. 303995-53-1](/img/structure/B2486569.png)

1H-クロメノ[2,3-b][1,6]ナフチリジン-1,11(2H)-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives similar to "1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione" involves catalyzed condensation reactions. For instance, a derivative, 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione (MBCND), was synthesized using DBU catalyzed condensation of 2-aminochromone-3-carboxaldehyde with 4-hydroxy-1-methylquinolin-2(1H)-one (Halim & Ibrahim, 2017). This demonstrates the feasibility of synthesizing complex heterocyclic compounds through efficient catalytic processes.

Molecular Structure Analysis

Density Functional Theory (DFT) calculations have been used to investigate the equilibrium geometry, total energy, energy of HOMO and LUMO, and Mullikan atomic charges of similar compounds. For MBCND, DFT calculations at the B3LYP/6-311G (d,p) level of theory revealed insights into its electronic structure, natural bond orbital (NBO) analysis, and nonlinear optical (NLO) properties (Halim & Ibrahim, 2017).

Chemical Reactions and Properties

The chemical reactions and properties of 1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione derivatives involve regioselective synthesis, highlighting the importance of precise control over chemical reactions to achieve desired outcomes. For example, functionalized novel benzo[f]chromeno[4,3-b][1,7]naphthyridines were synthesized through an efficient regioselective one-pot synthesis, demonstrating complete regioselectivity and atom economy (Arepalli et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of chromeno[2,3-b][1,6]naphthyridine derivatives can be inferred from their molecular structure and synthesis conditions. However, specific studies focusing on these aspects were not identified in the current literature search, suggesting an area for further research.

Chemical Properties Analysis

Chemical properties analysis involves understanding the reactivity, stability, and functional group transformations of the compound. The synthesis processes described indicate that these compounds can undergo various chemical reactions, providing functionalized derivatives with potential applications in material science and organic synthesis (Halim & Ibrahim, 2017). The electronic absorption spectra and theoretical studies on electronic structure and NLO properties contribute to a deeper understanding of their chemical properties.

科学的研究の応用

- 抗がん作用: 研究者らはクロメノ[1,6]ナフチリジン誘導体の抗がんの可能性を探っています。 これらの化合物は癌細胞株に対して細胞毒性を示し、創薬のための有望な候補となっています .

- 抗菌活性: 一部の誘導体は、細菌や真菌に対する抗菌活性を示しています。 それらの作用機序は、必須酵素の阻害または細胞膜の破壊によるものです .

- 蛍光特性: クロメノ[1,6]ナフチリジンは強い蛍光を示し、蛍光プローブ、センサー、およびイメージング剤として有用です。 研究者らは、バイオイメージングおよび診断におけるその応用を探求してきました .

- 有機発光ダイオード(OLED): これらの化合物は、その発光特性と電子輸送挙動のために、OLED材料としての可能性が検討されています .

- 半導体特性: クロメノ[1,6]ナフチリジンは半導体特性を持っています。 研究者らは、それらを有機電界効果トランジスタ(OFET)およびその他の電子デバイスに組み込んでいます .

- 超分子集合体: これらの化合物のユニークな構造により、機能性ナノ構造への自己組織化が可能になります。 このような集合体は、ナノテクノロジーおよび材料科学において応用されています .

- 金属イオンの配位子: クロメノ[1,6]ナフチリジンは、配位化学において配位子として機能することができます。 研究者らは、これらの配位子で金属錯体を合成し、その触媒作用と磁気特性を探求してきました .

- 酵素阻害剤: 一部の誘導体は、酵素阻害活性を示します。 例えば、それらはキナーゼまたはプロテアーゼを阻害し、創薬に関連しています .

- DNA結合: 研究者らは、これらの化合物のDNAとの相互作用を調査しており、遺伝子治療またはDNAベースのセンサーに影響を与える可能性があります .

- PEG-400媒介合成: PEG-400をグリーン溶媒として使用して、クロメノ[1,6]ナフチリジン誘導体を合成する効率的でワンポットの触媒フリー法が報告されています。 このアプローチは、環境への影響を最小限に抑え、合成プロセスを簡素化します .

医薬品化学および創薬

光物理学およびオプトエレクトロニクスへの応用

材料科学とナノテクノロジー

配位化学と金属錯体

生物学的研究と酵素阻害

グリーンケミストリーと持続可能な合成

要約すると、1H-クロメノ[2,3-b][1,6]ナフチリジン-1,11(2H)-ジオンは、創薬から材料科学まで、さまざまな分野で有望です。そのユニークな構造と多面的な特性は、研究とイノベーションを刺激し続けています。 特定の側面に関するより詳細な情報が必要な場合は、お気軽にお問い合わせください .

特性

IUPAC Name |

2H-chromeno[2,3-b][1,6]naphthyridine-1,11-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8N2O3/c18-13-8-3-1-2-4-12(8)20-15-10(13)7-9-11(17-15)5-6-16-14(9)19/h1-7H,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNGOUQEYQQHNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)N=C4C=CNC(=O)C4=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2486489.png)

![[4-Benzyl-1-(2-fluoropyridine-4-carbonyl)piperidin-4-yl]methanol](/img/structure/B2486490.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2486499.png)

![4-Oxa-6-azaspiro[2.4]heptane-5,7-dione](/img/structure/B2486505.png)

![3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B2486508.png)